The synthesis of 2-(2,4-Dichlorophenyl)azepane hydrochloride generally involves the following steps:
In industrial settings, optimized conditions are employed to maximize yield and purity. This includes purification steps such as crystallization and filtration to isolate the hydrochloride salt form of the compound .
The molecular structure of 2-(2,4-Dichlorophenyl)azepane hydrochloride features:
The structural formula can be represented as follows:
This indicates the arrangement of atoms within the molecule, including the positions of chlorine substituents .
2-(2,4-Dichlorophenyl)azepane hydrochloride can undergo several types of chemical reactions:
Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction are commonly used. These reactions are typically conducted under controlled temperature and pressure conditions to ensure optimal yields .
The mechanism of action for 2-(2,4-Dichlorophenyl)azepane hydrochloride involves its interaction with specific biological targets. The compound binds to receptors or enzymes within biological pathways, leading to alterations in their activity or function. This interaction can result in various pharmacological effects depending on the target involved .
The applications of 2-(2,4-Dichlorophenyl)azepane hydrochloride span several fields:
1.1. In Vitro Binding Affinity Profiling at Monoamine Transporters
2-(3,4-Dichlorophenyl)azepane hydrochloride (compound 8b in key studies) demonstrates high-affinity binding to the norepinephrine transporter (NET), with a reported Ki value of 17 nM. This inhibition occurs through competitive binding at the neurotransmitter recognition site, preventing norepinephrine reuptake and prolonging its synaptic availability. The compound’s azepane scaffold facilitates optimal hydrophobic interactions with transmembrane domains 3 and 6 of NET, while the 3,4-dichlorophenyl moiety anchors into a hydrophobic subpocket near the substrate-binding site. Molecular dynamics simulations confirm that the protonated dimethylamino group forms a salt bridge with Asp128 in human NET, a residue critical for transporter function [1].
The compound exhibits significant DAT affinity (Ki = 6 nM), with >35-fold selectivity over SERT (Ki = 220 nM) (Table 1). This selectivity profile stems from steric constraints within SERT’s substrate-binding pocket, which poorly accommodates the azepane ring’s conformation. In contrast, DAT’s larger hydrophobic binding cavity accommodates the 3,4-dichlorophenyl group through π-stacking with Phe320 and van der Waals contacts with Val152. The stereochemistry at the C2 position further modulates selectivity: the (S)-enantiomer shows reduced DAT affinity (Ki = 8 nM) compared to the (R)-enantiomer, while SERT affinity remains consistently weak across stereoisomers [1] [6].
Table 1: Monoamine Transporter Affinity Profile of 2-(3,4-Dichlorophenyl)azepane Hydrochloride
Transporter | Ki (nM) | Selectivity Ratio (vs. SERT) | Structural Determinants of Binding |
---|---|---|---|
NET | 17 | 12.9-fold | Asp128 salt bridge, TM3/TM6 hydrophobic contacts |
DAT | 6 | 36.7-fold | Phe320 π-stacking, Val152 van der Waals |
SERT | 220 | Reference | Steric clash with azepane ring |
1.2. In Vivo Functional Activity in Rodent Neurotransmission Models
In microdialysis studies using rat prefrontal cortex, 2-(3,4-dichlorophenyl)azepane hydrochloride (10 mg/kg IV) elevated extracellular norepinephrine (NE) and dopamine (DA) by 180% and 150%, respectively, within 40 minutes. Serotonin (5-HT) levels remained unchanged, corroborating in vitro SERT selectivity data. The compound also demonstrated dose-dependent efficacy in the rat forced swim test, reducing immobility time by 62% at 5 mg/kg (IP), comparable to imipramine (20 mg/kg). This antidepressant-like effect was abolished by co-administration of the α1-adrenergic antagonist prazosin or the D2 dopamine receptor antagonist haloperidol, confirming dual NET/DAT dependency [1].
Locomotor activity assays revealed key differences from psychostimulants: while amphetamine (2 mg/kg) increased locomotion by 300%, 2-(3,4-dichlorophenyl)azepane hydrochloride (15 mg/kg) induced only a 40% increase. This suggests lower abuse liability, attributable to its slower brain penetration kinetics (Tmax = 45 min) and absence of vesicular monoamine depletion [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7